6-chloro-N-propylpyridazine-3-carboxamide
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Overview
Description
6-Chloro-N-propylpyridazine-3-carboxamide is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol . This compound is characterized by the presence of a chloro group at the 6th position, a propyl group at the nitrogen atom, and a carboxamide group at the 3rd position of the pyridazine ring . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-propylpyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with propylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-propylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction Reactions: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., tetrahydrofuran, diethyl ether).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Major Products Formed
Substitution Reactions: Formation of substituted pyridazine derivatives.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of alcohol or carboxylic acid derivatives.
Scientific Research Applications
6-Chloro-N-propylpyridazine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-N-propylpyridazine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects . Further research is needed to elucidate the exact mechanisms and identify the key molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-propylpyridine-3-carboxamide: Similar in structure but with a pyridine ring instead of a pyridazine ring.
6-Chloro-N-methylpyridazine-3-carboxamide: Similar in structure but with a methyl group instead of a propyl group.
Uniqueness
6-Chloro-N-propylpyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H10ClN3O |
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Molecular Weight |
199.64 g/mol |
IUPAC Name |
6-chloro-N-propylpyridazine-3-carboxamide |
InChI |
InChI=1S/C8H10ClN3O/c1-2-5-10-8(13)6-3-4-7(9)12-11-6/h3-4H,2,5H2,1H3,(H,10,13) |
InChI Key |
KGRAOGQZIDQDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN=C(C=C1)Cl |
Origin of Product |
United States |
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